1,3-Dibromo-5-fluorobenzene

Catalog No.
S750791
CAS No.
1435-51-4
M.F
C6H3Br2F
M. Wt
253.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-fluorobenzene

CAS Number

1435-51-4

Product Name

1,3-Dibromo-5-fluorobenzene

IUPAC Name

1,3-dibromo-5-fluorobenzene

Molecular Formula

C6H3Br2F

Molecular Weight

253.89 g/mol

InChI

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

ASWYHZXKFSLNLN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Br)Br)F

Canonical SMILES

C1=C(C=C(C=C1Br)Br)F

Organic Chemistry: Synthesis of 5-Fluoro-1,3-di(2-pyridyl)benzene

1,3-Dibromo-5-fluorobenzene is an aryl fluorinated building block . It has been used in the preparation of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene .

Method of Application: The synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene involves a Stille reaction with 2-(tri-n-butylstannyl)pyridine . The Stille reaction is a powerful tool in organic synthesis for constructing carbon-carbon bonds between two organic compounds.

1,3-Dibromo-5-fluorobenzene is an organic compound with the molecular formula C6H3Br2F and a CAS number of 1435-51-4. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring. The compound is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. It is classified as hazardous, causing skin and eye irritation upon contact .

Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution Reactions: The bromine atoms can undergo nucleophilic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions: This compound can serve as a coupling partner in reactions like the Stille reaction, where it reacts with organostannanes to form more complex organic molecules .
  • Electrophilic Aromatic Substitution: The fluorine atom, being a strong electron-withdrawing group, may influence the reactivity of the aromatic ring towards electrophilic substitution.

1,3-Dibromo-5-fluorobenzene can be synthesized through several methods:

  • Halogenation of Fluorobenzene: Starting with fluorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
  • Direct Bromination: Fluorobenzene can also be directly brominated using N-bromosuccinimide under UV light conditions to yield 1,3-dibromo-5-fluorobenzene.
  • Stille Reaction: This compound can also be synthesized from 2-(tri-nbutylstannyl)pyridine through a Stille coupling reaction, which allows for the introduction of various functional groups .

1,3-Dibromo-5-fluorobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in developing new materials with specific electronic or optical properties.
  • Research: It is utilized in laboratory research for synthesizing ligands and studying reaction mechanisms involving halogenated compounds .

Interaction studies involving 1,3-dibromo-5-fluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that halogenated compounds often exhibit unique interaction profiles due to their ability to form hydrogen bonds or participate in π-stacking interactions. These properties may enhance their utility in drug design and material applications .

Several compounds share structural similarities with 1,3-dibromo-5-fluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-3-fluorobenzeneC6H4BrFContains one bromine atom and one fluorine atom.
1,3-DibromobenzeneC6H4Br2Contains two bromine atoms without fluorine.
2-Bromo-5-fluorobenzeneC6H4BrFDifferent substitution pattern on the benzene ring.
1-Iodo-3-bromobenzeneC6H4BrIContains iodine instead of fluorine.

Uniqueness of 1,3-Dibromo-5-Fluorobenzene

What sets 1,3-dibromo-5-fluorobenzene apart from its analogs is its specific arrangement of halogens on the benzene ring. The combination of both bromine and fluorine atoms influences its reactivity and biological properties differently compared to compounds that contain only one type of halogen or different arrangements of substituents. This unique substitution pattern may lead to distinct chemical behaviors and applications in synthetic chemistry and material science .

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1435-51-4

Wikipedia

1,3-Dibromo-5-fluorobenzene

Dates

Modify: 2023-08-15

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